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molecular formula C13H28O5 B8707414 3,6,9,12-Tetraoxaheptadecan-1-OL CAS No. 58821-30-0

3,6,9,12-Tetraoxaheptadecan-1-OL

Cat. No. B8707414
M. Wt: 264.36 g/mol
InChI Key: BNDGLJHKQGHIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05041355

Procedure details

Tetraethyleneglycol (1087 g, 5.60 mol) was heated at 100° C. for 30 min with stirring and vigorous N2 bubbling, then cooled to 60° C. A 50% NaOH solution (61.6 g, 0.77 mol) was added and the resulting solution was heated at 100°-105° C. for 30 min with N2 bubbling. The solution was cooled to 60° C., bromopentane (106 g, 0.70 mol) was added, and the reaction was heated at 100°-110° C. for 24 hr. The reaction solution was cooled, added to ice water and extracted twice with methylene chloride. The combined extracts were washed with 10% NaOH, water and brine; dried, and the solvent was removed in vacuo. The product (143 g, 78%) was a pale yellow oil.
Quantity
1087 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
61.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
106 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:13])[CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12].N#N.[OH-].[Na+].Br[CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]>>[CH2:19]([O:12][CH2:11][CH2:10][O:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4][O:3][CH2:2][CH2:1][OH:13])[CH2:20][CH2:21][CH2:22][CH3:23] |f:2.3|

Inputs

Step One
Name
Quantity
1087 g
Type
reactant
Smiles
C(COCCOCCOCCO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
61.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Five
Name
Quantity
106 g
Type
reactant
Smiles
BrCCCCC
Step Six
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated at 100°-110° C. for 24 hr
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted twice with methylene chloride
WASH
Type
WASH
Details
The combined extracts were washed with 10% NaOH, water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
Smiles
C(CCCC)OCCOCCOCCOCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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